![molecular formula C13H11F6N3O4 B2610902 1-(2,6-Dinitro-4-(trifluoromethyl)phenyl)-3-(trifluoromethyl)piperidine CAS No. 476634-69-2](/img/structure/B2610902.png)
1-(2,6-Dinitro-4-(trifluoromethyl)phenyl)-3-(trifluoromethyl)piperidine
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Description
1-(2,6-Dinitro-4-(trifluoromethyl)phenyl)-3-(trifluoromethyl)piperidine, also known as DNTT or DNTTP, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a highly potent and selective inhibitor of the protein kinase C (PKC) family of enzymes, which play important roles in a variety of cellular processes.
Scientific Research Applications
Synthesis and Chemical Reactions
Synthesis in Glycosylation Reactions : 1-(2,6-Dinitro-4-(trifluoromethyl)phenyl)-3-(trifluoromethyl)piperidine is used in the synthesis of various compounds. For instance, in glycosylation reactions, analogs of S-phenyl 2,3,4-tri-O-benzyl-thiorhamnopyranoside are synthesized and used as donors, with activation by the 1-benzenesulfinyl piperidine/triflic anhydride system (Crich & Vinogradova, 2007).
In the Synthesis of Phencyclidine and Other 1-Arylcyclohexylamines : Various 1-arylcyclohexylamines, including 1-(1-Phenylcyclohexyl)piperidine, are synthesized for evaluation as central nervous system depressants (Maddox, Godefroi & Parcell, 1965).
In the Synthesis of Arylfluoroquinolone Antibacterial Agents : This compound is part of a series characterized by having a fluorine atom at specific positions, contributing to the in vitro antibacterial potency of these derivatives (Chu et al., 1985).
Chemical Studies and Characterization
Study of Anionic σ Complexes : In studies involving reactions with piperidine, the existence of the 1,1-disubstituted anionic σ complex is confirmed, providing insights into the reaction mechanisms and the effects of substituents (Sekiguchi et al., 1980).
Investigation of Stereodynamics and the Perlin Effect : The stereodynamic behavior of compounds like 1-(trifluoromethylsulfonyl)piperidine is studied, revealing information about the orientation of CF3 groups and intramolecular interactions (Shainyan et al., 2008).
Superacid-catalyzed Preparation of Aryl-substituted Piperidines : This compound plays a role in the electrophilic chemistry of 1,2,3,6-tetrahydropyridines in superacid environments, contributing to the formation of aryl-substituted piperidines through dicationic electrophilic intermediates (Klumpp et al., 2001).
properties
IUPAC Name |
1-[2,6-dinitro-4-(trifluoromethyl)phenyl]-3-(trifluoromethyl)piperidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F6N3O4/c14-12(15,16)7-2-1-3-20(6-7)11-9(21(23)24)4-8(13(17,18)19)5-10(11)22(25)26/h4-5,7H,1-3,6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UECWBKVDZUIWTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=C(C=C(C=C2[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-])C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F6N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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